Ticarbodine is derived from the synthesis of ionic liquid compositions that enhance the solubility and bioavailability of pharmaceutical agents. Its classification falls under the International Patent Classification (IPC) related to multi-functional ionic liquids, which are designed to overcome challenges such as polymorphism and solubility issues in drug formulations . The compound has been featured in patent literature, indicating its relevance in pharmaceutical research and development.
The synthesis of Ticarbodine typically involves the preparation of ionic liquid compositions through various chemical reactions. The methods can include:
Ticarbodine's molecular structure is characterized by its unique ionic nature. The compound typically consists of:
Ticarbodine participates in various chemical reactions that are crucial for its functionality:
The mechanism of action for Ticarbodine primarily revolves around its role as a delivery agent for other pharmaceutical compounds:
Ticarbodine exhibits several notable physical and chemical properties:
Ticarbodine has diverse applications within scientific research and pharmaceutical development:
Ticarbodine emerged from pharmaceutical research pipelines in the early 1970s, with the first peer-reviewed studies published in 1972. These investigations demonstrated its anthelmintic potential against gastrointestinal nematodes in dogs, particularly highlighting efficacy against Toxocara canis and Ancylostoma caninum [1]. By 1983, subsequent research validated its in vitro activity against larval stages of Haemonchus contortus, a economically devastating ruminant parasite [1]. Despite promising early results, ticarbodine did not achieve widespread commercial adoption. This limited translation likely stemmed from complex synthesis requirements (noted in supplier documentation citing 2-4 month lead times and gram-scale minimum orders) [1] and the concurrent rise of broader-spectrum alternatives like ivermectin. Consequently, ticarbodine transitioned into a research tool, contributing valuable structure-activity insights for novel anthelmintic design [5] [9].
Ticarbodine adheres to standardized pharmacological naming conventions, encompassing chemical, non-proprietary, and proprietary identifiers:
Structurally, ticarbodine is classified as a piperidinecarbothioamide derivative. Its core consists of a substituted piperidine ring (2,6-dimethyl modifications) linked via a thiocarbamide group (-N-C=S) to a meta-trifluoromethylphenyl aromatic system. This configuration is significant for two reasons:
Table 1: Ticarbodine Chemical Identifiers and Properties
Identifier | Value | Source/Reference |
---|---|---|
CAS Registry Number | 31932-09-9 | MedKoo [1] |
Molecular Formula | C₁₅H₁₉F₃N₂S | MedKoo [1] |
Molecular Weight | 316.39 g/mol | MedKoo [1] |
Exact Mass | 316.1221 Da | MedKoo [1] |
SMILES Notation | S=C(N1C(C)CCCC1C)NC2=CC=CC(C(F)(F)F)=C2 | MedKoo [1] |
Therapeutic Classification | Anthelmintic (Veterinary Research) | Pharmacological Literature [8] |
Ticarbodine's significance lies primarily in its contribution to expanding chemical diversity within the anthelmintic landscape during the 1970s-1980s. Developed alongside established classes like benzimidazoles (BZ) and imidazothiazoles, it offered a structurally distinct chemotype. Its mechanism of action, while not fully elucidated, differed from major classes:
Ticarbodine's physiological effects suggested neuromuscular inhibition, but without direct nAChR agonism characteristic of levamisole or pyrantel [9]. This mechanistic distinction positioned it as a candidate for overcoming emerging resistance to mainstream drugs, particularly against BZ-resistant Haemonchus strains showing reduced β-tubulin affinity [6] [8].
Table 2: Ticarbodine's Position Within Major Anthelmintic Classes
Era | Dominant Classes | Primary Molecular Targets | Ticarbodine's Distinction |
---|---|---|---|
1960s-1970s | Benzimidazoles (BZ), Piperazine | β-tubulin (BZ); GABA receptors (PZ) | Thiocarbamide chemotype; non-BZ/non-PZ target |
1980s+ | Macrocyclic Lactones (ML), Imidazothiazoles | GluCl channels (ML); nAChRs (Imid) | Lack of GluCl potentiation; non-nAChR agonist |
However, ticarbodine's impact was constrained by several factors:
Despite its limited practical deployment, ticarbodine remains a chemically informative entity. It exemplifies efforts to explore thiocarbamide derivatives as antiparasitic agents and underscores the critical need for novel chemotypes with defined mechanisms distinct from legacy anthelmintics facing widespread resistance [6] [8] [9]. Its study in models like C. elegans continues to offer potential insights into nematode-specific neuromuscular pathways [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7